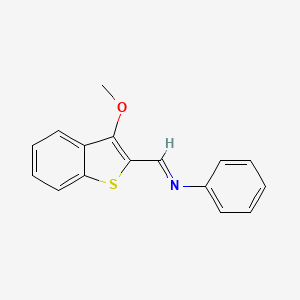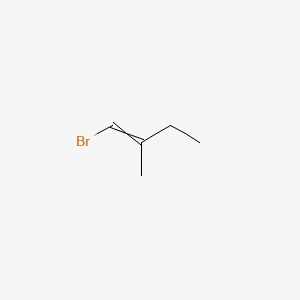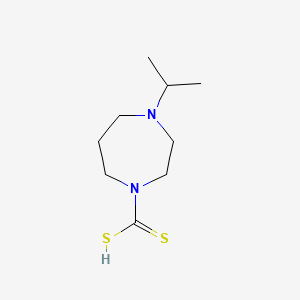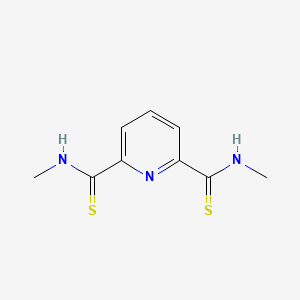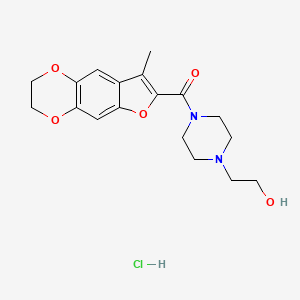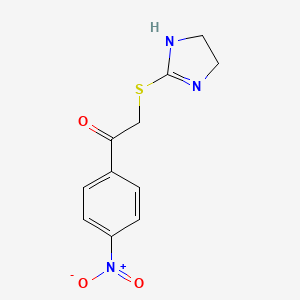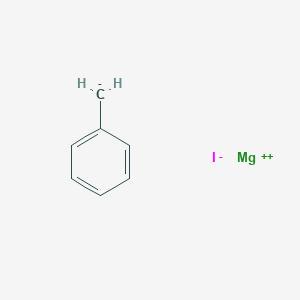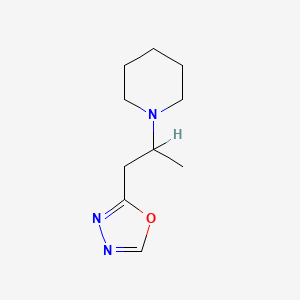
1,3,4-Oxadiazole, 2-(2-piperidino-2-propyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,4-Oxadiazole, 2-(2-piperidino-2-propyl)- is a heterocyclic compound that contains an oxadiazole ring fused with a piperidine moiety. This compound is part of the broader class of oxadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and agriculture .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,4-Oxadiazoles can be synthesized through several methods. One common approach involves the cyclization of N,N’-diacylhydrazines in the presence of dehydrating agents . Another method includes the oxidative cyclization of N-acylhydrazones under oxidative conditions using reagents like iodine or bromine . Additionally, metalation of the oxadiazole scaffold using bases such as 2,2,6,6-tetramethylpiperidyl bases followed by trapping with electrophiles is also a viable route .
Industrial Production Methods
Industrial production of 1,3,4-oxadiazoles often involves scalable and efficient synthetic routes. For instance, the use of solvent-free conditions or environmentally benign methods such as mechanochemical synthesis can be employed to produce these compounds in large quantities .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,4-Oxadiazole, 2-(2-piperidino-2-propyl)- undergoes various chemical reactions, including:
Oxidation: Oxidative cyclization of hydrazones to form oxadiazoles.
Reduction: Reduction reactions involving oxadiazole derivatives to modify their functional groups.
Substitution: Nucleophilic substitution reactions where electrophiles are introduced to the oxadiazole ring.
Common Reagents and Conditions
Oxidizing Agents: Iodine, bromine, and oxygen are commonly used in oxidative cyclization reactions.
Reducing Agents: Various hydride donors can be used for reduction reactions.
Bases: 2,2,6,6-tetramethylpiperidyl bases are used for metalation and subsequent functionalization.
Major Products
The major products formed from these reactions include functionalized oxadiazole derivatives, which can be further utilized in various applications such as pharmaceuticals and materials science .
Applications De Recherche Scientifique
1,3,4-Oxadiazole, 2-(2-piperidino-2-propyl)- has a wide range of scientific research applications:
Medicinal Chemistry: This compound exhibits significant biological activities, including anticancer, antimicrobial, and enzyme inhibition properties
Materials Science: Oxadiazole derivatives are used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Agriculture: These compounds have been explored for their potential as herbicides, insecticides, and fungicides.
Mécanisme D'action
The mechanism of action of 1,3,4-oxadiazole, 2-(2-piperidino-2-propyl)- involves its interaction with various molecular targets. It can inhibit enzymes such as thymidylate synthase, HDAC, and topoisomerase II, which are crucial for cancer cell proliferation . Additionally, it can interact with nucleic acids and proteins, leading to its diverse biological effects .
Comparaison Avec Des Composés Similaires
1,3,4-Oxadiazole, 2-(2-piperidino-2-propyl)- can be compared with other oxadiazole derivatives such as:
1,2,4-Oxadiazole: Known for its applications in drug discovery and materials science.
1,2,5-Oxadiazole: Explored for its potential in energetic materials.
1,2,3-Oxadiazole: Less commonly studied due to its instability.
The uniqueness of 1,3,4-oxadiazole, 2-(2-piperidino-2-propyl)- lies in its specific structural features that confer distinct biological activities and synthetic versatility .
Propriétés
Numéro CAS |
32418-58-9 |
|---|---|
Formule moléculaire |
C10H17N3O |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
2-(2-piperidin-1-ylpropyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C10H17N3O/c1-9(7-10-12-11-8-14-10)13-5-3-2-4-6-13/h8-9H,2-7H2,1H3 |
Clé InChI |
CVJLMJVOWKPEKF-UHFFFAOYSA-N |
SMILES canonique |
CC(CC1=NN=CO1)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Bromomethyl)[1-(naphthalen-1-yl)cyclohexa-2,4-dien-1-yl]-lambda~2~-germane](/img/structure/B14676764.png)
![2-[2-(Azepan-1-yl)ethoxy]ethan-1-ol](/img/structure/B14676767.png)
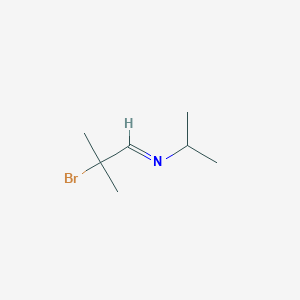
![6-[4-(Morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14676779.png)
![2-[(1H-Imidazol-1-yl)(4-phenoxyphenyl)phenylmethyl]pyridine](/img/structure/B14676792.png)
